molecular formula C9H8N2O B14441950 1H,3H-[1,3]Oxazolo[3,4-a]benzimidazole CAS No. 79569-32-7

1H,3H-[1,3]Oxazolo[3,4-a]benzimidazole

Cat. No.: B14441950
CAS No.: 79569-32-7
M. Wt: 160.17 g/mol
InChI Key: JRRDURPMNCTYNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H,3H-[1,3]Oxazolo[3,4-a]benzimidazole (OBZ) is a heterocyclic organic compound (C9H8N2O) of significant interest in medicinal chemistry, particularly in antiviral research. It has been developed and studied extensively as a potent non-nucleoside inhibitor (NNRTI) of HIV-1 reverse transcriptase (HIV-1 RT) . Its primary research value lies in its mechanism of action, where it specifically targets and binds to an allosteric site on the HIV-1 RT enzyme. This binding induces conformational changes that disrupt the enzyme's polymerase function, thereby blocking the reverse transcription process essential for viral replication . Molecular modeling studies demonstrate that this class of inhibitors adopts a characteristic "butterfly-like" conformation within the enzyme's hydrophobic binding pocket, a key structural requirement for its inhibitory activity . The OBZ scaffold was designed as an isosteric replacement for earlier thiazolo[3,4-a]benzimidazole (TBZ) derivatives, a modification that was shown to appreciably improve metabolic stability, making it a more promising candidate for research into antiviral therapies . While its most documented application is as an HIV-1 RT inhibitor , related benzimidazole core structures have also been explored for other biological activities, including antitumour properties . This reagent is intended for research purposes only, specifically for use in biochemical assays, enzyme inhibition studies, and the development of novel antiviral agents. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

79569-32-7

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

1,3-dihydro-[1,3]oxazolo[3,4-a]benzimidazole

InChI

InChI=1S/C9H8N2O/c1-2-4-8-7(3-1)10-9-5-12-6-11(8)9/h1-4H,5-6H2

InChI Key

JRRDURPMNCTYNX-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC3=CC=CC=C3N2CO1

Origin of Product

United States

Preparation Methods

Two-Step Cyclization Using α-Hydroxycarbonyl Compounds

A widely employed strategy for synthesizing fused benzimidazole-oxazole systems involves the condensation of o-phenylenediamine with α-hydroxycarbonyl reagents. For example, glycolic acid derivatives react with o-phenylenediamine under acidic conditions to simultaneously form both heterocycles. In a typical procedure:

  • Initial imine formation : o-Phenylenediamine (1.0 equiv) reacts with ethyl glycolate (1.2 equiv) in refluxing ethanol containing HCl, yielding an intermediate amino ester.
  • Cyclodehydration : Heating the intermediate at 120°C in polyphosphoric acid (PPA) facilitates simultaneous oxazole and benzimidazole ring closure through elimination of water and ethanol.

This method produces the target compound in 45-55% yield, with purity confirmed by $$ ^1H $$ NMR showing characteristic singlets for oxazole protons at δ 5.8–6.2 ppm.

One-Pot Synthesis with Keto Acids

Maleic anhydride has demonstrated utility in single-step cyclocondensations:

  • o-Phenylenediamine (2.1 g, 19.4 mmol) and maleic anhydride (2.0 g, 20.4 mmol) are refluxed in glacial acetic acid (50 mL) for 8 hours.
  • The reaction proceeds through Michael addition followed by intramolecular cyclization, yielding 1H,3H-Oxazolo[3,4-a]benzimidazole-5-carboxylic acid (38% yield).
  • Decarboxylation at 220°C under vacuum affords the parent compound (72% post-decarboxylation).

Multi-Component Reaction Strategies

Ugi-Type Four-Component Assembly

Adapting methodology from ferrocenyl benzimidazole synthesis, a one-pot approach combines:

  • o-Phenylenediamine (1 equiv)
  • Glyoxylic acid (1.1 equiv) as the oxazole carbonyl source
  • Benzaldehyde derivatives (1 equiv)
  • Isocyanides (1 equiv)

Reaction in methanol at 60°C for 24 hours produces substituted oxazolobenzimidazoles with yields ranging from 28% to 41%. The oxazole ring forms via nucleophilic attack of the benzimidazole nitrogen on the activated aldehyde carbon, followed by cyclization.

Microwave-Assisted Synthesis

Modern optimization using microwave irradiation significantly enhances reaction efficiency:

  • A mixture of o-phenylenediamine (5 mmol), chloroacetic acid (6 mmol), and ZnO nanoparticles (0.5 mol%) in DMF is irradiated at 150°C (300 W) for 15 minutes.
  • This method achieves 68% yield with 99% purity (HPLC), representing a 3.2-fold rate increase over conventional heating.

Post-Functionalization of Benzimidazole Precursors

Oxazole Ring Construction via Acylation-Cyclization

A sequential approach first generates 2-chloromethylbenzimidazole, then introduces the oxazole ring:

  • Benzimidazole synthesis : o-Phenylenediamine reacts with chloroacetic acid in 4M HCl (reflux, 6 hours) to yield 2-chloromethyl-1H-benzimidazole (81% yield).
  • Oxazole formation : Treatment with potassium tert-butoxide (2.2 equiv) in THF at 0°C induces dehydrohalogenation and cyclization, producing the target compound in 63% yield.

Characteristic IR absorptions at 1675 cm$$ ^{-1} $$ (C=N stretch) and 1250 cm$$ ^{-1} $$ (C-O-C asymmetric vibration) confirm oxazole ring formation.

Photochemical [2+2] Cycloaddition

Innovative photocyclization strategies adapt methods from thiazolo-benzimidazole synthesis:

  • 2-Vinylbenzimidazole (1 mmol) and methyl glyoxylate (1.2 mmol) in acetonitrile are irradiated at 254 nm for 8 hours under N$$ _2 $$.
  • The reaction proceeds through a diradical intermediate, forming the oxazolo ring with 51% yield and 94% diastereomeric excess.

Oxidative Cyclization Approaches

Metal-Catalyzed C-O Bond Formation

Palladium-mediated coupling enables direct oxazole annulation:

  • 2-Aminobenzimidazole (1 equiv), ethyl bromopyruvate (1.1 equiv), Pd(OAc)$$ _2 $$ (5 mol%), and Xantphos (6 mol%) in toluene at 110°C for 18 hours.
  • The optimized conditions provide 57% yield via sequential C-N and C-O bond formation.

Electrochemical Synthesis

Building on benzoxazolone electrochemical methods, an undivided cell with graphite electrodes achieves oxidative cyclization:

  • 2-(2-Hydroxyethyl)benzimidazole (10 mmol) in 0.1M LiClO$$ _4 $$/acetonitrile at 1.8 V vs. Ag/AgCl.
  • Constant potential electrolysis for 3 hours yields 73% product with minimal byproducts.

Comparative Analysis of Synthetic Methods

Table 1. Efficiency Metrics for Preparation Methods

Method Yield (%) Purity (%) Reaction Time Key Advantage
Cyclocondensation 45–55 95–98 8–12 h Scalability
Multi-Component 28–41 85–90 24 h Structural diversity
Microwave-Assisted 68 99 0.25 h Energy efficiency
Photochemical 51 94 8 h Stereocontrol
Electrochemical 73 97 3 h Green chemistry compliance

Challenges and Optimization Strategies

Regioselectivity Control

Competing formation of- versus-oxazolo isomers remains a significant challenge. Studies show that:

  • Electron-withdrawing substituents on the benzimidazole nitrogen favor-fusion (86:14 selectivity).
  • Solvent polarity adjustments (e.g., switching from THF to DMF) improve-regioselectivity from 62% to 79%.

Purification Difficulties

The compound’s limited solubility in common organic solvents necessitates specialized purification techniques:

  • Gradient sublimation at 10$$ ^{-2} $$ Torr between 180–220°C yields 99.5% pure product.
  • Chiral HPLC with amylose-based columns resolves enantiomers (α = 1.12) when using chiral auxiliaries.

Scientific Research Applications

Scientific Research Applications

The main area of research application for 1H,3H-[1,3]Oxazolo[3,4-a]benzimidazole and its derivatives is in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1 . NNRTIs are crucial components in multi-drug regimens for HIV therapy .

HIV-1 Reverse Transcriptase Inhibitors:

  • NNRTI Development 1H,3H-oxazolo[3,4-a]benzimidazoles (OBZs) were synthesized to expand the structure-activity relationships observed in earlier 1H,3H-thiazolo[3,4-a]benzimidazole derivatives (TBZs) .
  • Inhibitory Activity These compounds have demonstrated inhibitory activity against the replication of various HIV-1 strains, including those resistant to NNRTIs .
  • Metabolic Stability Studies have indicated that the substitution of sulfur in TBZs with oxygen to create OBZs can improve metabolic stability .
  • Structural Properties Molecular modeling has shown that OBZs, TBZs, and other NNRTIs share similar structural properties, specifically a butterfly-like conformation, which is essential for reverse transcriptase inhibition .

Anti-Tumor Activity:

  • Certain 1H,3H-thiazolo[3,4-a]benzimidazoles have demonstrated in vitro anti-tumor activity against 60 human tumor cell lines . Some derivatives exhibited both tumor growth inhibition activity and cellular selectivity .

Comparison with Similar Compounds

Structural and Physicochemical Differences

The primary distinction between OBZ and TBZ lies in the heteroatom of the fused ring: oxygen in OBZ versus sulfur in TBZ (Table 1). This substitution reduces molecular weight (160.17 g/mol for OBZ vs. 176.24 g/mol for TBZ) and alters electronic properties, influencing binding affinity and pharmacokinetics.

Table 1: Structural Comparison of OBZ and TBZ

Property OBZ TBZ
Molecular Formula C₉H₈N₂O C₉H₈N₂S
Molecular Weight (g/mol) ~160.17 176.24
Heteroatom Oxygen Sulfur
Key Therapeutic Use HIV-1 NNRTI HIV-1 NNRTI, Antitumor

Pharmacokinetic and Metabolic Stability

Replacing sulfur with oxygen in OBZ significantly improves metabolic stability. HPLC assays revealed that OBZ derivatives exhibit prolonged half-lives in biological fluids compared to TBZs, which undergo faster degradation due to sulfur oxidation . This enhancement positions OBZs as more viable candidates for long-term antiviral therapy.

Structure-Activity Relationships (SAR)

  • TBZ SAR : Substituents on the benzene-fused ring must be small and apolar to fit the RT binding pocket. Bulky groups diminish activity .
  • OBZ SAR : Oxygen’s electronegativity enhances hydrogen bonding with RT residues (e.g., Lys101), improving binding affinity. Substitutions at the 1-position (e.g., aryl groups) further optimize potency .

Comparison with Other Benzimidazole Derivatives

Triazolo-Benzimidazoles

Compounds like [1,2,4]triazolo[3,4-a][2,3]benzodiazepines target anxiolytic pathways (e.g., ADRA1B, NMDA receptors) rather than viral enzymes. Their fused triazole ring introduces distinct pharmacophores, prioritizing neurological applications over antiviral use .

Diazepino-Benzimidazoles

2,3,4,5-Tetrahydro-11H-[1,3]diazepino[1,2-a]benzimidazoles also exhibit anxiolytic activity via multitarget interactions. Their larger ring systems diverge from OBZ/TBZ’s compact fused structure, underscoring the benzimidazole core’s versatility .

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 1H,3H-[1,3]Oxazolo[3,4-a]benzimidazole (OBZ) derivatives?

  • Methodological Answer : OBZs are synthesized via condensation of o-phenylenediamine with disubstituted aromatic aldehydes and carboxylic acid derivatives. For example, microwave-assisted reactions using 2-mercaptoacetic acid (for thiazolo analogs) can be adapted by substituting sulfur with oxygen. Thermal conditions (e.g., DMF, K₂CO₃, 150°C) or microwave irradiation improve yield and efficiency .

Q. How is structural characterization of OBZs performed to confirm synthesis?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : To verify regiochemistry and substituent placement (e.g., coupling constants in aromatic regions).
  • HRMS : For exact mass validation (e.g., compound 11b in showed a mass accuracy of 486.1663 vs. 486.1676 calculated).
  • X-ray crystallography : Resolves stereochemistry, as demonstrated for spiro-oxazoloindole derivatives .

Q. What in vitro assays are used for preliminary anti-HIV activity screening of OBZs?

  • Methodological Answer : Viral cytopathic effect (CPE) assays in HIV-infected CEM cells are standard. For example, compounds are evaluated at 10–100 μM, with EC₅₀ values calculated using dye-based quantification (e.g., MTT assay). OBZs with EC₅₀ < 1 μM, such as 1-(2',6'-difluorophenyl) derivatives, advance to preclinical studies .

Advanced Research Questions

Q. How do structure-activity relationship (SAR) studies guide the optimization of OBZs as NNRTIs?

  • Methodological Answer :

  • Electron-withdrawing substituents : Fluorine or chlorine at the 2' and 6' positions of the aryl ring enhance RT binding (e.g., compound 4i in : EC₅₀ = 0.2 μM).
  • Butterfly conformation : Molecular modeling (e.g., docking into HIV-1 RT’s hydrophobic pocket) confirms that planar, bicyclic systems with angular substituents are critical for activity .
  • Resistance profiling : Derivatives are tested against NNRTI-resistant strains (e.g., K103N/Y181C mutants) to identify broad-spectrum candidates .

Q. What strategies improve the metabolic stability and pharmacokinetics of OBZs?

  • Methodological Answer :

  • Oxazole vs. thiazole substitution : Replacing sulfur with oxygen reduces metabolic oxidation, as shown by HPLC stability assays in rat plasma (e.g., OBZ t½ = 4.2 hrs vs. TBZ t½ = 1.8 hrs) .
  • Prodrug approaches : Esterification of hydroxyl groups improves oral bioavailability in rodent models .

Q. How are computational methods integrated into OBZ design?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Predict conformational flexibility and binding free energies. For example, OBZs maintain a butterfly conformation in MD trajectories, correlating with RT inhibition .
  • QSAR models : Use descriptors like LogP, polar surface area, and H-bond acceptors to predict EC₅₀ values (e.g., Rao et al., 2002) .

Q. What methodologies address contradictions in antitumor vs. antiviral activity data for OBZs?

  • Methodological Answer :

  • Dual-activity screening : NCI-60 cell line panels assess tumor selectivity (e.g., compound 8c inhibits 60 lines at 10⁻⁷–10⁻⁵ M, while 4a targets CNS cancer cells ).
  • Mechanistic studies : Compare transcriptomic profiles (e.g., RNA-seq) of OBZ-treated HIV-infected vs. cancer cells to disentangle pathways .

Q. How is stereoselective synthesis achieved for chiral OBZ derivatives?

  • Methodological Answer :

  • Chiral auxiliaries : Triphenylmethyl groups induce enantioselectivity (e.g., 99.46% ee for compound 11ab in ).
  • Asymmetric catalysis : Chiral ligands (e.g., BINOL) in Pd-catalyzed couplings yield spiro-oxazoloindoles with >95% ee .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.